4-{[(2-methoxy-4-nitrophenyl)imino]methyl}-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
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Overview
Description
4-{[(2-methoxy-4-nitrophenyl)imino]methyl}-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a pyrazole ring, nitrophenyl group, and methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-methoxy-4-nitrophenyl)imino]methyl}-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitrophenyl Group:
Methoxy Substitution: The methoxy group is introduced via nucleophilic substitution, typically using methanol and a strong base.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the imino and methyl groups are introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-methoxy-4-nitrophenyl)imino]methyl}-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like NaBH₄ or hydrazine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-{[(2-methoxy-4-nitrophenyl)imino]methyl}-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(2-methoxy-4-nitrophenyl)imino]methyl}-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylhydrazine: Similar in structure but lacks the methoxy and pyrazole groups.
2-methoxy-4-nitroaniline: Similar in structure but lacks the imino and pyrazole groups.
3-methyl-1-phenyl-1H-pyrazol-5-ol: Similar in structure but lacks the nitrophenyl and methoxy groups.
Uniqueness
4-{[(2-methoxy-4-nitrophenyl)imino]methyl}-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl, methoxy, and pyrazole groups in a single molecule allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
4-[(2-methoxy-4-nitrophenyl)iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-4-6-14(7-5-12)22-19(24)16(13(2)21-22)11-20-17-9-8-15(23(25)26)10-18(17)27-3/h4-11,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMSBLSCWFGALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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